molecular formula C₂₁H₁₇D₇F₂N₆O₃S B1152528 Deshydroxyethoxy Ticagrelor-d7

Deshydroxyethoxy Ticagrelor-d7

Cat. No.: B1152528
M. Wt: 485.56
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deshydroxyethoxy Ticagrelor-d7 (CAS 2012598-59-1; molecular formula C21H17D7F2N6O3S, molecular weight 485.56 g/mol) is a deuterium-labeled derivative of Deshydroxyethoxy Ticagrelor (AR-C124910XX), the active metabolite of the antiplatelet drug Ticagrelor . It functions as a potent P2Y12 receptor antagonist, inhibiting adenosine diphosphate (ADP)-mediated platelet activation and thrombus formation . The incorporation of seven deuterium atoms replaces hydrogen at specific positions, enabling its use as a stable isotope-labeled internal standard in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C₂₁H₁₇D₇F₂N₆O₃S

Molecular Weight

485.56

Synonyms

AR-C 124910XX-d7; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Molecular Comparisons

The table below summarizes key differences between Deshydroxyethoxy Ticagrelor-d7 and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2012598-59-1 C21H17D7F2N6O3S 485.56 Deuterated analog; used as an internal standard in LC-MS/MS assays .
Deshydroxyethoxy Ticagrelor 220347-05-7 C21H24F2N6O3S 478.52 Active metabolite of Ticagrelor; non-deuterated form .
Ticagrelor 1616703-93-5 C25H30F2N6O5S 564.62 Parent drug; reversible P2Y12 antagonist .
Ticagrelor Sulfoxide 1644461-85-7 C23H28F2N6O5S 538.57 Oxidation product; mixture of diastereomers with altered pharmacokinetics .
Ticagrelor Impurity 83 274693-39-9 C23H28F2N6O6S 554.57 Structural impurity with additional hydroxyl group .

Key Observations :

  • This compound has a 7-Da mass shift compared to its non-deuterated counterpart due to deuterium substitution .
  • The deuterated form retains the pharmacological activity of the parent metabolite but is distinguished in analytical workflows for precise quantification .

Functional and Pharmacological Comparisons

Mechanism of Action
  • This compound: Binds reversibly to the P2Y12 receptor, blocking ADP-induced platelet aggregation.
  • Ticagrelor : Direct-acting P2Y12 inhibitor requiring hepatic activation to form Deshydroxyethoxy Ticagrelor .
  • Ticagrelor Sulfoxide : Oxidized metabolite with reduced antiplatelet activity, highlighting the importance of metabolic stability in therapeutic efficacy .
Analytical Utility
  • This compound demonstrates superior performance as an internal standard in ultra-performance LC-MS/MS assays, with mean recovery rates of 101.1% and a lower limit of detection (0.2 ng/mL) compared to non-deuterated analogs .
  • In contrast, non-labeled metabolites like Deshydroxyethoxy Ticagrelor are prone to interference in complex biological matrices, limiting assay precision .

Stability and Handling

  • This compound : Stable at +4°C with a short shelf life; requires controlled storage conditions due to its deuterated structure .
  • Ticagrelor : Degrades under oxidative conditions, forming metabolites like Ticagrelor Sulfoxide, which complicates long-term storage .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Deshydroxyethoxy Ticagrelor-d7 in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in plasma or serum. The deuterated analog (Ticagrelor-d7) serves as an internal standard to correct for matrix effects and ionization variability. Calibration curves should span a linear range (e.g., 1.00–600.00 ng/mL) with precision (inter- and intra-day CV <15%) and accuracy (85–115%) validated across three independent batches . Quality control samples at low, medium, and high concentrations (N=6 per batch) are essential to ensure reproducibility.

Q. How does the deuterium substitution in this compound influence its pharmacokinetic properties?

  • Methodological Answer : Deuterium incorporation at specific positions (e.g., methoxy or ethyl groups) reduces metabolic degradation via the kinetic isotope effect, prolonging half-life and improving stability. Researchers must verify isotopic purity (>99%) using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to ensure deuterium placement does not alter binding affinity to the P2Y12 receptor . Comparative pharmacokinetic studies with non-deuterated Ticagrelor are critical to quantify differences in clearance rates and bioavailability.

Q. What protocols ensure the stability of this compound during long-term storage?

  • Methodological Answer : Stability testing should include freeze-thaw cycles (≥3 cycles), short-term room temperature exposure (4–24 hours), and long-term storage at -80°C. Use LC-MS/MS to monitor degradation products, such as hydroxylated or de-ethylated metabolites. Stability criteria require <10% deviation from baseline concentrations. Buffered solutions (pH 7.4) and inert storage vials minimize hydrolysis and adsorption .

Advanced Research Questions

Q. How can researchers resolve discrepancies in potency data between this compound and its parent compound across different assay platforms?

  • Methodological Answer : Discrepancies often arise from assay-specific parameters (e.g., platelet-rich plasma vs. whole-blood aggregometry). To address this:

  • Perform parallel experiments using standardized protocols (e.g., light transmission aggregometry with ADP-induced aggregation).
  • Validate receptor binding affinity via radioligand displacement assays (e.g., using ³H-2-MeS-ADP).
  • Apply Bland-Altman analysis to quantify inter-assay variability and identify systematic biases .

Q. What experimental designs are optimal for studying the structural interactions of this compound with P2Y12 receptor helices?

  • Methodological Answer : Combine molecular dynamics (MD) simulations with X-ray crystallography or cryo-EM to map binding interfaces. Focus on α-helical motifs (e.g., transmembrane domains 3–5) critical for antagonist activity. Use deuterium-labeled analogs in NMR studies to track conformational changes upon binding. Mutagenesis of key residues (e.g., Lys280, Arg256) can validate computational predictions .

Q. How should researchers address batch-to-batch variability in deuterium enrichment during synthetic scale-up?

  • Methodological Answer : Implement strict process controls:

  • Monitor deuteration efficiency via isotope ratio mass spectrometry (IRMS) at each synthetic step.
  • Optimize reaction conditions (e.g., solvent polarity, catalyst loading) to minimize H/D exchange side reactions.
  • Use orthogonal purification methods (e.g., preparative HPLC with deuterated solvents) to isolate enantiomerically pure batches .

Q. What statistical approaches are recommended for analyzing non-linear pharmacokinetic data of this compound in preclinical models?

  • Methodological Answer : Apply non-compartmental analysis (NCA) for AUC and Cmax calculations, supplemented by compartmental modeling (e.g., two-compartment with first-order absorption). Use Bayesian hierarchical models to account for interspecies variability. Tools like Phoenix WinNonlin or Monolix are preferred for parameter estimation and sensitivity analysis .

Data Presentation & Ethical Compliance

Q. What guidelines ensure rigorous reporting of this compound experimental data in publications?

  • Methodological Answer : Adhere to the ARRIVE guidelines for preclinical studies. Include:

  • Full synthetic routes (with deuterium sources and purity certificates).
  • Raw chromatograms and mass spectra for reproducibility.
  • Detailed statistical methods (e.g., ANOVA with post-hoc tests, p-value adjustments for multiple comparisons).
  • Ethical declarations, including IACUC or IRB approvals for animal/human studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.